REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.[NH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1>>[N:9]1([C:2]2[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=2)[CH2:13][CH2:12][CH2:11][CH2:10]1
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Name
|
|
Quantity
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2.29 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=C1)N
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Name
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|
Quantity
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5 mL
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Type
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reactant
|
Smiles
|
N1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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FILTRATION
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Details
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the solid was filtered
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Type
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WASH
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Details
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washed with dichloromethane (10 mL×3)
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Type
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DISSOLUTION
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Details
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The filter cake was dissolved in aqueous K2CO3
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2 (40 mL×3)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
|
N1(CCCC1)C1=NC=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |